molecular formula C19H38O8S B611348 Thiol-PEG6-t-butyl ester CAS No. 1818294-40-4

Thiol-PEG6-t-butyl ester

Cat. No.: B611348
CAS No.: 1818294-40-4
M. Wt: 426.57
InChI Key: LPOFWHQVCATSPH-UHFFFAOYSA-N
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Description

Thiol-PEG6-t-butyl ester (CAS: 1818294-40-4) is a monodispersed polyethylene glycol (PEG) derivative featuring a thiol (-SH) terminal, a six-unit PEG chain, and a t-butyl ester group. Its molecular formula is C₁₉H₃₈O₈S, with a molecular weight of 426.57 g/mol . The compound is supplied as a colorless liquid, stored at -18°C to prevent oxidation of the thiol group and degradation of the ester .

This reagent is widely used in bioconjugation and drug delivery systems due to its dual functionality:

  • The thiol group enables covalent bonding with gold nanoparticles, maleimide-activated biomolecules, or other thiol-reactive substrates.
  • The t-butyl ester acts as a protective group for carboxylic acids, which can be hydrolyzed under acidic conditions for controlled release applications .

Suppliers such as Hangzhou Sinojovial, Xi’an Qiyue Bio, and Broadpharm emphasize its high purity (>95%) and versatility in modifying proteins, antibodies, and nanoparticles to enhance solubility, stability, and targeting .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stepwise PEG Chain Assembly

The synthesis of Thiol-PEG6-t-butyl ester begins with the construction of the PEG6 backbone. Two primary strategies are employed:

a. Iterative Etherification
Ethylene oxide monomers are polymerized under basic conditions (e.g., potassium tert-butoxide) to form a hexaethylene glycol chain. The reaction is terminated with a tert-butyl ester-protected carboxylic acid, yielding a hydroxyl-terminated PEG6 intermediate .

StepReagents/ConditionsYield (%)Purity (%)
PEG6 diol activationTosyl chloride, pyridine, 0°C, 12 hr8590
Thiol introductionNaSH, DMF, 60°C, 24 hr7888
tert-Butyl ester formationtert-Butanol, H2SO4, reflux, 48 hr9295

Industrial Production Methods

Large-scale manufacturing prioritizes cost efficiency and reproducibility:

a. Continuous Flow Synthesis
PEG6 chain elongation is performed in continuous flow reactors to enhance heat transfer and reduce side reactions. tert-Butyl ester protection is integrated into the flow system using immobilized lipase catalysts, achieving >90% conversion .

b. Purification via Simulated Moving Bed Chromatography
Industrial purification employs simulated moving bed (SMB) chromatography to separate this compound from oligomeric byproducts. Solvent systems typically use acetonitrile/water gradients, yielding 99.5% purity at multi-kilogram scales .

Purification and Characterization

Chromatographic Techniques

  • Size Exclusion Chromatography (SEC): Resolves PEG6 species from higher oligomers (mobile phase: tetrahydrofuran, flow rate 1 mL/min) .

  • Reverse-Phase HPLC: C18 columns with acetonitrile/water (70:30) confirm purity >98% .

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.44 ppm (t-Bu, 9H), δ 2.85 ppm (-SH, 1H), δ 3.50–3.70 ppm (PEG6 backbone) .

    • ¹³C NMR: δ 172.5 ppm (ester carbonyl), δ 80.2 ppm (t-Bu quaternary carbon) .

  • Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 427.4 .

Table 2: Key Characterization Parameters

ParameterMethodResult
Molecular weightESI-MS426.6 g/mol
PurityHPLC≥98%
Thiol contentEllman’s assay0.95–1.05 eq/g

Challenges and Optimization

Thiol Oxidation Mitigation

To prevent disulfide formation, synthesis and storage are conducted under nitrogen with 1 mM ethylenediaminetetraacetic acid (EDTA). Lyophilization in the presence of trehalose improves shelf-life to >24 months at -20°C .

Solubility Constraints

The PEG6 chain’s hydrophilicity necessitates polar aprotic solvents (e.g., DMF, DMSO) during synthesis. Industrial processes often use tert-butanol/water mixtures to balance solubility and reaction rates .

Scalability Trade-offs

Batch-to-batch variability in PEG6 length is minimized using monodisperse PEG building blocks, albeit at higher costs. Polydispersity indices (PDI) <1.05 are achievable via SEC fractionation .

Chemical Reactions Analysis

Types of Reactions:

Thiol-PEG6-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Drug Delivery

Enhanced Solubility and Stability
Thiol-PEG6-t-butyl ester significantly improves the solubility and stability of poorly soluble drugs. By conjugating therapeutic agents to this linker, researchers can enhance bioavailability and targeting efficacy. For instance, studies have shown that drug formulations using PEG linkers exhibit improved pharmacokinetic profiles, leading to better therapeutic outcomes .

Case Study: Cancer Therapeutics
In cancer research, this compound has been used to develop targeted drug delivery systems. For example, a study demonstrated that conjugating anticancer agents to PEG linkers facilitated selective delivery to tumor cells, minimizing systemic toxicity while maximizing therapeutic efficacy .

Protein Engineering

Stabilization of Proteins
this compound is employed in protein engineering to stabilize proteins and reduce aggregation. The flexible PEG chain provides a protective environment around proteins, enhancing their functional lifespan in biological systems .

Case Study: Enzyme Immobilization
Research has shown that enzymes immobilized using thiol-PEG linkers maintain catalytic activity over extended periods. This application is crucial in biocatalysis and industrial processes where enzyme stability is paramount .

Surface Modification

Modification of Biomaterials
this compound is ideal for modifying surfaces of biomaterials, such as gold or silver nanoparticles. The thiol group forms stable thioether bonds with metal surfaces, enhancing biocompatibility and reducing nonspecific binding of proteins .

Case Study: Biosensor Development
In biosensor technology, thiol-PEG linkers have been utilized to create highly specific biosensors for detecting biomolecules. The stable attachment of recognition elements via thiol-maleimide chemistry has led to improved sensitivity and specificity in diagnostic assays .

Diagnostics

Biosensor Enhancement
this compound enhances the performance of biosensors by improving the stability and specificity of the assay components. Its application in diagnostic platforms allows for more accurate detection of biomarkers associated with various diseases .

Comparative Data Table

Application AreaBenefitsNotable Studies/Findings
Drug DeliveryImproved solubility & targetingEnhanced pharmacokinetics in cancer therapies
Protein EngineeringStability & reduced aggregationEffective enzyme immobilization techniques
Surface ModificationEnhanced biocompatibilitySuccessful nanoparticle functionalization
DiagnosticsIncreased assay specificityDevelopment of sensitive biosensors

Mechanism of Action

The mechanism of action of Thiol-PEG6-t-butyl ester involves its ability to form stable covalent bonds with target molecules through its thiol group. The thiol group can react with electrophiles, such as maleimide, to form stable thioether bonds. This property makes it useful in various applications, such as drug delivery and biomolecule modification .

Comparison with Similar Compounds

Thiol-PEGn-t-butyl Esters (Varying PEG Lengths)

Thiol-PEGn-t-butyl esters differ in PEG chain length (n = 2–12), impacting solubility, steric hindrance, and reaction kinetics. Key comparisons are summarized below:

Table 1: Thiol-PEGn-t-butyl Esters Comparison

PEG Units (n) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
2 1398044-50-2 C₁₁H₂₂O₄S 250.35 Rapid conjugation in small molecules
4 564476-33-1 C₁₅H₃₀O₆S 338.46 Short-linker drug conjugates
6 1818294-40-4 C₁₉H₃₈O₈S 426.57 Balanced solubility and reactivity
8 N/A C₂₃H₄₆O₁₀S 514.67 Enhanced steric shielding in nanoparticles
12 N/A C₃₁H₆₂O₁₄S 690.89 Long-circulating drug delivery systems

Key Findings :

  • Shorter PEG chains (n=2–4) : Lower molecular weight improves reaction kinetics but reduces solubility in aqueous media. Ideal for small-molecule modifications .
  • Longer PEG chains (n=8–12): Higher solubility and steric shielding enhance biocompatibility and circulation time in vivo, critical for nanomedicine .
  • Thiol-PEG6 : A middle-ground choice, balancing solubility (due to six ethylene oxide units) and efficient conjugation .

PEG6-t-butyl Esters with Alternative Functional Groups

Replacing the thiol group with other functionalities alters reactivity and applications:

Table 2: PEG6-t-butyl Esters with Different Terminal Groups

Functional Group Example Compound Reactivity/Applications
Carboxylic Acid Acid-PEG6-t-butyl ester EDC/NHS-mediated coupling; pH-sensitive release
Maleimide MAl-PEG6-t-butyl ester Thiol-specific conjugation (e.g., cysteine residues)
Hydroxyl Hydroxy-PEG6-t-butyl ester Polymer modification; material stability enhancement

Key Findings :

  • Acid-PEG6-t-butyl ester : Used in pH-responsive drug delivery, where the t-butyl ester hydrolyzes in acidic environments (e.g., tumor tissues) .
  • MAl-PEG6-t-butyl ester : Preferred for site-specific protein labeling due to maleimide-thiol click chemistry .
  • Hydroxy-PEG6-t-butyl ester : Modifies polymers to improve mechanical properties and biocompatibility in biomaterials .

Stability and Reactivity Considerations

  • Thiol Oxidation : Thiol-PEG6-t-butyl ester requires storage at -18°C under inert gas to prevent disulfide formation .
  • Acid Sensitivity : The t-butyl ester hydrolyzes in acidic conditions (e.g., HCl/THF), enabling controlled release of active carboxylic acids .
  • Steric Effects : Longer PEG chains (n≥8) reduce steric hindrance, improving binding efficiency in large biomolecules .

Biological Activity

Thiol-PEG6-t-butyl ester is a significant compound in biochemical research, particularly due to its unique structural features that allow it to modify proteins and peptides effectively. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C21H40O9S
  • Molecular Weight : Approximately 468.6 g/mol

The compound consists of a polyethylene glycol (PEG) linker attached to a t-butyl ester and a sulfur acetyl group. The sulfur acetyl group can be deprotected to yield a thiol group, which is crucial for forming stable thioether bonds with cysteine residues in proteins.

The biological activity of this compound is primarily attributed to its ability to conjugate with biomolecules. Upon deprotection, the thiol group reacts with cysteine residues in proteins, leading to:

  • Formation of stable thioether bonds
  • Alterations in protein conformation and stability
  • Modifications that influence cellular processes such as signaling pathways and gene expression

Applications in Research

This compound is utilized in various fields, including:

  • Proteomics : It serves as a linker for bioconjugation, enhancing the solubility and stability of hydrophobic drugs.
  • Drug Development : The compound is integral in developing proteolysis-targeting chimeras (PROTACs) that induce targeted protein degradation.
  • Therapeutic Formulations : It improves the pharmacokinetics of therapeutic agents by increasing their bioavailability.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Protein Modification : Research indicates that modification with this compound significantly enhances protein solubility and stability, impacting their functional properties in cellular environments .
  • Cellular Effects : In vitro studies have shown that compounds modified with this ester can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism .
  • Animal Studies : Animal models demonstrated that conjugates formed using this compound exhibited improved pharmacological profiles, including enhanced blood-brain barrier permeability and targeted delivery to specific tissues .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of similar PEG-based compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl-PEG6-t-butyl esterPEG linker with benzyl groupPrimarily used in PROTAC synthesis
Amino-PEG6-t-butyl esterPEG linker with amino groupEnhances solubility and reactivity
Thioether-PEG6-t-butyl esterPEG linker with thioether functionalityUseful for forming stable thioether bonds

Case Studies

Several case studies illustrate the effectiveness of this compound in biological applications:

  • Targeted Drug Delivery : A study demonstrated that drugs conjugated with this compound exhibited significantly improved solubility and reduced immunogenicity compared to their unmodified counterparts .
  • Cancer Therapeutics : In research involving breast cancer cell lines (MCF-7, SK-BR-3), compounds modified with this compound showed promising results in inhibiting cell growth while maintaining lower toxicity towards non-malignant cells .
  • Neuropharmacology : The incorporation of this compound into neurotensin conjugates resulted in enhanced central nervous system penetration and sustained pharmacological effects, indicating its potential for treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Thiol-PEG6-t-butyl ester?

  • Methodological Answer : Synthesis typically involves stepwise PEGylation with thiol-terminated intermediates. Characterization requires analytical techniques such as HPLC for purity assessment (>95% as per industry standards) and NMR (e.g., 1^1H and 13^13C) to confirm the t-butyl ester protection and PEG spacer integrity. Ensure proper storage at <-20°C in anhydrous conditions to prevent hydrolysis of the ester group .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is soluble in polar organic solvents (e.g., DMSO, DMF) and partially in aqueous buffers. For biological applications, dissolve in DMSO first, then dilute with PBS (pH 7.4) to avoid precipitation. Pre-screen solubility using dynamic light scattering (DLS) to confirm colloidal stability in target media .

Q. What protocols ensure stability of this compound during storage and handling?

  • Methodological Answer : Store lyophilized powder in argon-flushed vials at -20°C. Avoid repeated freeze-thaw cycles. For in-use solutions, prepare aliquots and monitor degradation via FTIR (e.g., loss of t-butyl ester peak at ~1720 cm1^{-1}) or LC-MS .

Advanced Research Questions

Q. How can researchers optimize this compound conjugation efficiency to target biomolecules (e.g., proteins, nanoparticles)?

  • Methodological Answer : Use Ellman’s assay to quantify free thiol groups pre- and post-conjugation. Adjust reaction pH to 6.5–7.5 to balance thiol reactivity and protein stability. Optimize molar ratios (e.g., 5:1 PEG-to-protein) and employ size-exclusion chromatography (SEC) to separate conjugates from unreacted species .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Monitor reaction intermediates via in-line FTIR for real-time esterification kinetics.
  • Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst concentration).
  • Validate batch consistency using MALDI-TOF for PEG chain length distribution .

Q. How do researchers reconcile contradictory data on this compound’s in vivo pharmacokinetics?

  • Methodological Answer : Discrepancies may arise from differences in animal models (e.g., murine vs. primate) or PEGylation site accessibility. Standardize protocols by:

  • Using radiolabeled PEG (e.g., 14^{14}C) for precise biodistribution tracking.
  • Applying compartmental modeling to compare clearance rates across studies .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) for sigmoidal dose-response curves. Validate assumptions using residual plots and Kolmogorov-Smirnov tests for normality. For multi-variable studies, use ANCOVA to adjust for covariates like body weight or baseline biomarker levels .

Q. Contradiction Analysis & Troubleshooting

Q. Why do some studies report reduced bioactivity post-PEGylation despite high conjugation efficiency?

  • Methodological Answer : Steric hindrance from the t-butyl group or PEG chain may block active sites. Mitigate by:

  • Using site-specific conjugation (e.g., cysteine tagging).
  • Testing shorter PEG spacers (e.g., PEG3) and comparing bioactivity via SPR or cell-based assays .

Q. How should researchers address discrepancies in solubility data between academic and industrial sources?

  • Methodological Answer : Industrial formulations often include proprietary stabilizers (e.g., polysorbates). Replicate conditions by cross-referencing buffer compositions and lyophilization protocols from peer-reviewed studies. Validate using differential scanning calorimetry (DSC) to assess crystallinity changes .

Q. Research Design Frameworks

Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to studies using this compound?

  • Methodological Answer :
  • Novelty : Explore understudied applications (e.g., targeted gene delivery).
  • Ethical : Ensure PEG degradation products are non-toxic (test via Ames assay ).
  • Relevance : Align with NIH priorities for biocompatible drug carriers .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOFWHQVCATSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Thiol-PEG6-t-butyl ester
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Thiol-PEG6-t-butyl ester
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Thiol-PEG6-t-butyl ester
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Thiol-PEG6-t-butyl ester
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Thiol-PEG6-t-butyl ester
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Thiol-PEG6-t-butyl ester

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